molecular formula C12H10N4O B3164166 7,8-Dimethyl-1,2,3,9b-tetraaza-cyclopenta[a]-naphthalene-4-carbaldehyde CAS No. 889939-65-5

7,8-Dimethyl-1,2,3,9b-tetraaza-cyclopenta[a]-naphthalene-4-carbaldehyde

Cat. No.: B3164166
CAS No.: 889939-65-5
M. Wt: 226.23 g/mol
InChI Key: XRNDNFGZLUXZFL-UHFFFAOYSA-N
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Description

7,8-Dimethyl-1,2,3,9b-tetraaza-cyclopenta[a]-naphthalene-4-carbaldehyde is a complex organic compound with the molecular formula C12H10N4O It is known for its unique structure, which includes a tetraaza-cyclopenta ring fused with a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dimethyl-1,2,3,9b-tetraaza-cyclopenta[a]-naphthalene-4-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

7,8-Dimethyl-1,2,3,9b-tetraaza-cyclopenta[a]-naphthalene-4-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Various halogenating agents and nucleophiles are employed depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

7,8-Dimethyl-1,2,3,9b-tetraaza-cyclopenta[a]-naphthalene-4-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7,8-Dimethyl-1,2,3,9b-tetraaza-cyclopenta[a]-naphthalene-4-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, thereby influencing cellular processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 7,8-Dimethyltetraazolo[1,5-a]quinoline-4-carbaldehyde
  • 7-Bromo-2-(2-methyl-allylsulfanyl)-9H-1,3,4,9-tetraaza-fluorene
  • 7-Bromo-3-[(2-methyl-2-propen-1-yl)thio]-5H-1,2,4-Triazino[5,6-b]indole

Uniqueness

7,8-Dimethyl-1,2,3,9b-tetraaza-cyclopenta[a]-naphthalene-4-carbaldehyde is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

IUPAC Name

7,8-dimethyltetrazolo[1,5-a]quinoline-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O/c1-7-3-9-5-10(6-17)12-13-14-15-16(12)11(9)4-8(7)2/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRNDNFGZLUXZFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N3C(=NN=N3)C(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,8-Dimethyl-1,2,3,9b-tetraaza-cyclopenta[a]-naphthalene-4-carbaldehyde
Reactant of Route 2
7,8-Dimethyl-1,2,3,9b-tetraaza-cyclopenta[a]-naphthalene-4-carbaldehyde
Reactant of Route 3
7,8-Dimethyl-1,2,3,9b-tetraaza-cyclopenta[a]-naphthalene-4-carbaldehyde
Reactant of Route 4
7,8-Dimethyl-1,2,3,9b-tetraaza-cyclopenta[a]-naphthalene-4-carbaldehyde
Reactant of Route 5
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Reactant of Route 6
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